

A Comparative Guide to DFT Studies of 4-Fluorophenol and Related Compounds

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational studies on **4-Fluorophenol** and its derivatives, utilizing Density Functional Theory (DFT). The following sections summarize key quantitative data, detail the experimental and computational protocols employed in the literature, and visualize the logical workflow of these comparative studies. This information is intended to aid in the understanding of the structural and electronic properties of these compounds, which are crucial for applications in medicinal chemistry and materials science.

Data Presentation: A Comparative Analysis

The following tables summarize the key findings from various DFT studies on **4-Fluorophenol** and related phenolic compounds. These data highlight the influence of fluorine substitution and the choice of computational methodology on the calculated molecular properties.

Table 1: Electronic Properties of Phenol and Monofluorophenols



Compound	Vertical Excitation Energy (S1 ← S0) (eV)	Oscillator Strength	Ground State Dipole Moment (D)
Phenol	5.215	0.0350	Value not specified
2-Fluorophenol	5.283	0.0303	Value not specified
3-Fluorophenol	5.272	0.0244	Value not specified
4-Fluorophenol	5.027	0.0632	Value not specified
Data sourced from TDDFT/CAMB3LYP/6- 311++G(d,p) calculations.[1][2]			

Table 2: Comparative DFT Data for para-Halogenated Phenols

Compound	HOMO-LUMO Gap (eV)	Dipole Moment (D)	Overall Electrophilicity Index (eV)
p-Fluorophenol	5.7164	2.4851	1.1572
p-Chlorophenol	5.7313	2.4266	1.2
p-Bromophenol	5.6788	2.8340	1.1367
Data sourced from DFT B3LYP/6- 311G(d,p) calculations.[3]			

Table 3: HOMO-LUMO Analysis of a Dihalogenated Fluorophenol Derivative



Compound	Method	HOMO Energy (eV)	LUMO Energy (eV)	Energy Gap (eV)
2,6-dichloro-4- fluoro phenol	DFT/B3LYP/6- 311+G(d,p)	-6.89	-1.54	5.35
2,6-dichloro-4- fluoro phenol	Hartree-Fock (HF)/6- 311+G(d,p)	-12.18	1.59	13.77
Data sourced from calculations on 2,6-dichloro-4-fluoro phenol. [4][5]				

Experimental and Computational Protocols

The data presented in this guide are derived from sophisticated computational chemistry techniques. Understanding these methodologies is crucial for interpreting the results.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the cited studies, various functionals and basis sets were employed to optimize molecular geometries and calculate electronic and spectroscopic properties.

Key Methodologies Cited:

- Geometry Optimization: The molecular structures of 4-Fluorophenol and its analogs were optimized to find the lowest energy conformation. This is a standard procedure before calculating other properties. For instance, the optimal molecular geometry of 2,6-dichloro-4-fluoro phenol was determined using the B3LYP functional with a 6-311+G(d,p) basis set.[4]
 [5]
- Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential



energy surface and to predict infrared and Raman spectra. These calculations were performed for **4-Fluorophenol** to study its low-frequency vibrational spectra.[6][7][8][9]

- Frontier Molecular Orbital (HOMO-LUMO) Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.[10][11]
- Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and
 hyperconjugative interactions within a molecule. This was mentioned as being performed for
 fluorophenols to understand their electronic structure.[1][2]
- Time-Dependent DFT (TD-DFT): TD-DFT is employed to calculate excited-state properties, such as electronic transition energies and oscillator strengths. The CAMB3LYP functional with the 6-311++G(d,p) basis set was used to study the excited-state dynamics of fluorophenols.[1][2]

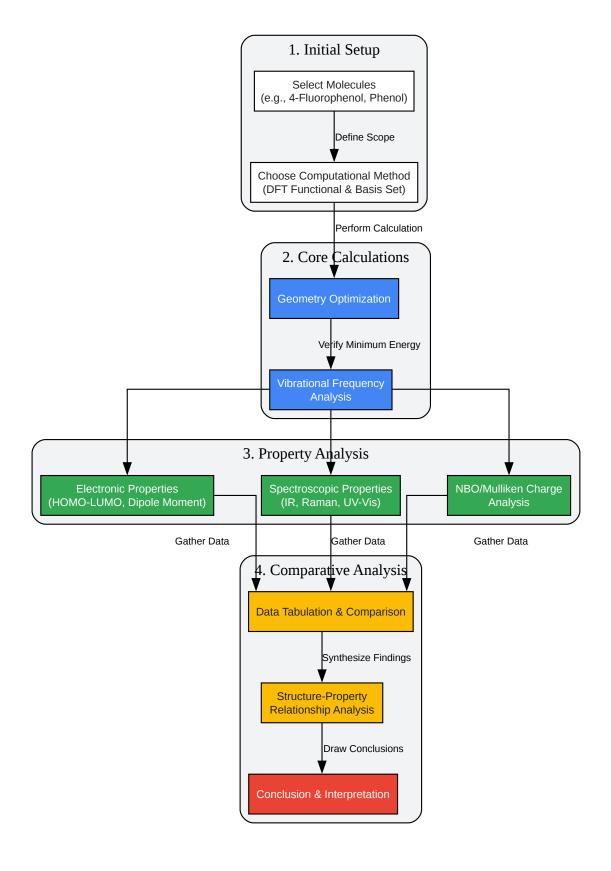
Commonly Used Functionals and Basis Sets:

- B3LYP: A hybrid functional that is widely used for its balance of accuracy and computational cost.
- CAM-B3LYP: A long-range corrected hybrid functional, particularly suitable for studying excited states and charge-transfer phenomena.
- 6-311G(d,p), 6-311+G(d,p), aug-cc-pVTZ: These are examples of Pople-style and correlation-consistent basis sets that describe the spatial distribution of electrons in the molecule. The choice of basis set affects the accuracy of the calculations.

Logical Workflow Visualization

The following diagram illustrates the typical workflow for a comparative DFT study of related molecules like **4-Fluorophenol** and its derivatives.





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Caption: Workflow for a comparative DFT study of phenolic compounds.



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